molecular formula C15H25N3O5S B12074151 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12074151
M. Wt: 359.4 g/mol
InChI Key: KPNHXTJAOPYSLK-JXCPPGNXSA-N
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Description

  • This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a diazanone ring (1,3-diazinan-4-one) with various functional groups attached.
  • The sugar moiety (oxolan-2-yl) contributes to its overall structure, and the sulfur atom (sulfanylidene) adds further complexity.
  • Overall, this compound combines features from nucleosides, amino acids, and sulfur-containing compounds.
  • It may not have a common name due to its complexity, but it likely plays important roles in biological processes.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • considering its complexity, chemists would likely use multi-step organic synthesis.
    • Industrial production methods would involve optimizing yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • Given its diverse functional groups, this compound could undergo various reactions:

        Oxidation: The hydroxyl groups could be oxidized to carbonyl groups.

        Reduction: The carbonyl groups could be reduced back to hydroxyl groups.

        Substitution: The amino group could participate in nucleophilic substitution reactions.

    • Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with enzymes, proteins, or nucleic acids.

      Medicine: Exploring its pharmacological properties, potential as a drug candidate, or role in disease pathways.

      Industry: Assessing its use in materials science, catalysis, or other applications.

  • Mechanism of Action

    • Without specific data, we can only speculate. its structural features suggest potential interactions with biological macromolecules.
    • Molecular targets could include enzymes, receptors, or transporters.
    • Pathways involved might relate to metabolism, signaling, or cellular regulation.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on directly similar compounds with this exact structure.
    • chemists would compare it to related molecules based on functional groups, stereochemistry, and reactivity.

    Properties

    Molecular Formula

    C15H25N3O5S

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one

    InChI

    InChI=1S/C15H25N3O5S/c1-8(2)3-4-16-5-9-6-18(15(24)17-13(9)22)14-12(21)11(20)10(7-19)23-14/h3,9-12,14,16,19-21H,4-7H2,1-2H3,(H,17,22,24)/t9?,10-,11-,12-,14-/m1/s1

    InChI Key

    KPNHXTJAOPYSLK-JXCPPGNXSA-N

    Isomeric SMILES

    CC(=CCNCC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C

    Canonical SMILES

    CC(=CCNCC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C

    Origin of Product

    United States

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